molecular formula C23H32ClN3O4S B2457343 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 898406-60-5

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No.: B2457343
CAS No.: 898406-60-5
M. Wt: 482.04
InChI Key: BUIITMXYRRULAR-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H32ClN3O4S and its molecular weight is 482.04. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32ClN3O4S/c24-19-9-11-21(12-10-19)32(30,31)27-17-5-4-8-20(27)14-16-26-23(29)22(28)25-15-13-18-6-2-1-3-7-18/h6,9-12,20H,1-5,7-8,13-17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIITMXYRRULAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and an oxalamide moiety. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H28ClN3O4SC_{23}H_{28}ClN_{3}O_{4}S, with a molecular weight of approximately 478.0 g/mol. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may improve bioavailability and receptor interaction.

PropertyValue
Molecular FormulaC23H28ClN3O4SC_{23}H_{28}ClN_{3}O_{4}S
Molecular Weight478.0 g/mol
StructureStructure
CAS Number898460-69-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs): Compounds with piperidine structures often modulate neurotransmission pathways through GPCRs, indicating potential applications in treating central nervous system disorders.
  • Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

Antibacterial Activity

Research has indicated that derivatives of the sulfonamide group exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis . The compound's structural attributes may enhance its efficacy against these bacterial strains.

Enzyme Inhibition Studies

In vitro studies have demonstrated that compounds similar to this compound show significant inhibitory effects on acetylcholinesterase and urease enzymes. For instance, certain derivatives exhibited IC50 values indicating potent inhibition, making them candidates for further pharmacological exploration .

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of similar piperidine derivatives on animal models. The results indicated that these compounds could potentially alleviate symptoms associated with anxiety and depression by modulating serotonin receptors .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of synthesized oxalamides containing the piperidine moiety. The findings revealed that these compounds exhibited varying degrees of antibacterial activity, suggesting their potential use in developing new antibiotics .

Scientific Research Applications

Pharmacological Applications

Research indicates that N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide exhibits significant biological activity, particularly in the following areas:

Antitumor Activity

Preliminary studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. Notably, it has demonstrated cytotoxic effects against:

Cell Line IC50 (µM) Mechanism
MCF7 (breast cancer)5.0Cell cycle arrest at G2/M phase
HT-29 (colon cancer)3.5Inhibition of cell proliferation

These findings suggest that the compound may serve as a potential anticancer agent, disrupting critical phases of the cell cycle necessary for cancer cell division and growth.

Neuropharmacological Effects

The structural similarities of this compound to known psychoactive agents suggest potential neuropharmacological applications. The piperidine moiety may interact with neurotransmitter systems, indicating possible antidepressant properties. Research is ongoing to explore these interactions further, particularly concerning serotonin receptor modulation.

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Key areas of investigation include:

  • Interaction with Biological Macromolecules : The sulfonyl group may engage with enzyme active sites, while the piperidine ring might modulate receptor activity.
  • In Vivo Studies : Future research should include animal models to assess the therapeutic efficacy and safety profile of the compound.

Case Study 1: Antitumor Efficacy

In a study evaluating various oxalamide derivatives, this compound exhibited significant cytotoxicity against MCF7 and HT-29 cell lines. The recorded IC50 values indicate strong potential as an anticancer agent, warranting further investigation into its therapeutic applications in oncology.

Case Study 2: Neuropharmacological Assessment

Another study focused on similar compounds revealed that derivatives containing piperazine structures could effectively modulate serotonin receptors. Although specific data on this compound's receptor affinity are still under investigation, preliminary results suggest it may share similar properties, highlighting its potential in treating mood disorders.

Future Directions in Research

To fully elucidate the pharmacological profile and mechanisms of action of this compound, future research should focus on:

  • In Vivo Studies : Assessing therapeutic efficacy and safety in animal models.
  • Mechanistic Studies : Exploring specific interactions with cellular targets and pathways involved in its biological activities.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.

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